4-Penten-2-one

Description

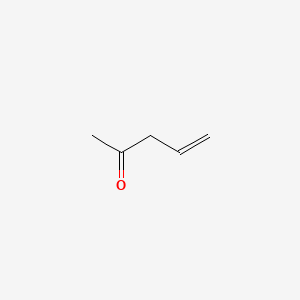

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

pent-4-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c1-3-4-5(2)6/h3H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNJWIWWMYCMZRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50160840 | |

| Record name | 4-Penten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50160840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13891-87-7 | |

| Record name | 4-Penten-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13891-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allyl methyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013891877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Penten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50160840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALLYL METHYL KETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CUM84CQ9J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Penten-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031606 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Penten-2-one: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 4-penten-2-one. The information is intended for researchers, scientists, and professionals in drug development who may utilize this compound as a building block in organic synthesis.

Chemical and Physical Properties

This compound, also known as allyl methyl ketone or vinyl acetone, is a colorless liquid.[1] It is an organic compound classified as a methyl ketone and an olefinic compound.[2][3] The physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₅H₈O[2] |

| Molecular Weight | 84.12 g/mol [2] |

| IUPAC Name | pent-4-en-2-one[2] |

| CAS Number | 13891-87-7[2] |

| Appearance | Colorless liquid[1] |

| Odor | Crotonaldehyde-like[1] |

| Boiling Point | 93.9 °C at 760 mmHg |

| Density | 0.814 g/cm³ |

| Flash Point | 10.8 °C |

| Vapor Pressure | 48.5 mmHg at 25°C |

| Refractive Index | 1.4210 |

| Water Solubility | 22.6 g/L (predicted)[4] |

| logP | 0.66 - 1.15 |

| Solubility | Soluble in ethanol, ether, and acetone; insoluble in water.[1] |

Chemical Structure and Identifiers

The structure of this compound is characterized by a five-carbon chain containing a terminal double bond between C4 and C5, and a ketone functional group at the C2 position.

| Identifier | Value |

| SMILES | CC(=O)CC=C[2] |

| InChI | InChI=1S/C5H8O/c1-3-4-5(2)6/h3H,1,4H2,2H3[2] |

| InChIKey | PNJWIWWMYCMZRO-UHFFFAOYSA-N[2] |

| Synonyms | Allyl methyl ketone, Vinyl acetone, pent-4-en-2-one, 1-Penten-4-one[1][2] |

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by the presence of two distinct functional groups: a terminal alkene and a methyl ketone. A key structural feature is that the carbon-carbon double bond is not conjugated with the carbonyl group. This lack of conjugation distinguishes its reactivity from its isomer, 3-penten-2-one.[2]

-

Reactions of the Ketone: The carbonyl group undergoes typical reactions of a methyl ketone, such as nucleophilic addition to the carbonyl carbon (1,2-addition).[2] It can also undergo keto-enol tautomerization due to the presence of alpha-hydrogens.[5]

-

Reactions of the Alkene: The isolated double bond behaves as a typical alkene, susceptible to reactions like electrophilic addition.[2]

-

Isomerization: A critical aspect of its chemistry is the propensity to isomerize to the more thermodynamically stable conjugated isomer, 3-penten-2-one. This isomerization is readily catalyzed by either acid or base.[1][2]

-

Michael Addition: Unlike its conjugated isomer, this compound does not readily undergo 1,4-conjugate addition (Michael addition).[2]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the oxidation of the corresponding secondary alcohol, 4-penten-2-ol. The precursor alcohol can be synthesized via a Grignard reaction between allylmagnesium bromide and acetaldehyde.

Step 1: Synthesis of 4-Penten-2-ol via Grignard Reaction

-

Materials: Magnesium turnings, anhydrous diethyl ether, allyl bromide, acetaldehyde, saturated aqueous ammonium chloride solution.

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings.

-

Add a solution of allyl bromide in anhydrous diethyl ether dropwise from the dropping funnel to initiate the Grignard reaction. Maintain a gentle reflux.

-

After the magnesium has been consumed, cool the reaction mixture in an ice bath.

-

Add a solution of freshly distilled acetaldehyde in anhydrous diethyl ether dropwise with vigorous stirring.

-

After the addition is complete, allow the mixture to stir at room temperature for one hour.

-

Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Separate the ether layer, dry it over anhydrous magnesium sulfate, filter, and remove the ether by distillation.

-

Purify the resulting crude 4-penten-2-ol by distillation under reduced pressure.

-

Step 2: Oxidation of 4-Penten-2-ol to this compound

-

Materials: 4-Penten-2-ol, pyridinium chlorochromate (PCC), anhydrous dichloromethane (DCM), silica gel.

-

Procedure:

-

To a stirred suspension of PCC and silica gel in anhydrous DCM, add a solution of 4-penten-2-ol in anhydrous DCM dropwise at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purify the product by flash column chromatography or distillation.

-

Spectroscopic Characterization

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Spectroscopy (Representative Parameters for a 400 MHz spectrometer):

-

Solvent: CDCl₃

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual CHCl₃ at 7.26 ppm.

-

Typical Acquisition Parameters:

-

Pulse sequence: zg30

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Spectral width: ~12 ppm

-

-

-

¹³C NMR Spectroscopy (Representative Parameters for a 400 MHz spectrometer):

-

Solvent: CDCl₃

-

Reference: CDCl₃ at 77.16 ppm.

-

Typical Acquisition Parameters:

-

Pulse sequence: zgpg30 (proton-decoupled)

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay: 2.0 s

-

Spectral width: ~220 ppm

-

-

4.2.2. Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid):

-

Place a small drop of neat this compound onto a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate.

-

Place a second salt plate on top and gently press to form a thin liquid film between the plates.

-

Mount the plates in the spectrometer's sample holder.

-

-

Data Acquisition:

-

Record a background spectrum of the empty spectrometer.

-

Place the sample in the beam path and record the sample spectrum.

-

The data is typically presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

-

4.2.3. Mass Spectrometry (MS)

-

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent such as dichloromethane or diethyl ether.

-

GC Parameters (Representative):

-

Column: A nonpolar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C).

-

-

MS Parameters (Representative):

-

Ionization Mode: Electron Impact (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: Scan from m/z 35 to 350.

-

Ion Source Temperature: 230 °C.

-

Biological Relevance

This compound has been identified as a secondary metabolite in some fruits, such as tamarind.[2][3] Its presence in certain foods has led to suggestions that it could serve as a potential biomarker for dietary consumption.[5] There is currently no evidence to suggest that this compound is involved in specific cellular signaling pathways.

References

A Technical Guide to the Spectroscopic Profile of 4-Penten-2-one

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-penten-2-one, a valuable building block in organic synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification and utilization in research and development.

Spectroscopic Data Summary

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. Each method provides unique insights into the molecule's atomic and molecular properties. The quantitative data from ¹H NMR, ¹³C NMR, IR, and MS are summarized in the tables below for clear and easy reference.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J) indicate the interactions between neighboring protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 5.86 | ddt | 17.1, 10.3, 6.6 | 1H | H-4 |

| 5.13 | dq | 17.1, 1.5 | 1H | H-5 (trans) |

| 5.08 | dq | 10.3, 1.2 | 1H | H-5 (cis) |

| 3.17 | dt | 6.6, 1.4 | 2H | H-3 |

| 2.17 | s | - | 3H | H-1 |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy identifies the different carbon environments within the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Carbon Atom Assignment |

| 207.5 | C-2 (C=O) |

| 136.6 | C-4 (=CH) |

| 115.5 | C-5 (=CH₂) |

| 48.9 | C-3 (-CH₂-) |

| 29.9 | C-1 (-CH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy reveals the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 3: IR Spectroscopic Data for this compound

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3080 | Medium | =C-H stretch (alkene) |

| 2925 | Medium | C-H stretch (alkane) |

| 1715 | Strong | C=O stretch (ketone) |

| 1645 | Medium | C=C stretch (alkene) |

| 995, 920 | Strong | =C-H bend (alkene, out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 84 | 25 | [M]⁺ (Molecular Ion) |

| 69 | 10 | [M - CH₃]⁺ |

| 43 | 100 | [CH₃CO]⁺ (Base Peak) |

| 41 | 60 | [C₃H₅]⁺ |

| 39 | 45 | [C₃H₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

-

Sample Preparation: A sample of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-1.0 mL) in a standard NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.

-

Instrumentation: The spectra are acquired on a high-field NMR spectrometer (e.g., 300-500 MHz for ¹H NMR).

-

¹H NMR Acquisition: A standard one-pulse sequence is typically used. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that encompasses all proton signals, and a relaxation delay that allows for full recovery of the magnetization between pulses.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is commonly employed to simplify the spectrum and enhance the signal of carbon atoms. A larger number of scans is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation, followed by phase and baseline correction. The chemical shifts are referenced to the solvent peak or the internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of the clean salt plates is first acquired. The sample is then placed in the instrument's sample compartment, and the sample spectrum is recorded. The instrument software automatically subtracts the background spectrum to produce the final IR spectrum.

-

Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatography (GC) system for separation and purification, or by direct injection.

-

Ionization: Electron Ionization (EI) is a common method for volatile compounds like this compound. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: An electron multiplier or other detector records the abundance of each ion at a specific m/z value.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow of using different spectroscopic techniques to determine the structure of this compound.

Caption: Workflow of Spectroscopic Structure Elucidation.

An In-depth Technical Guide to the Synthesis of 4-Penten-2-one from Simple Precursors

This whitepaper provides a comprehensive overview of the primary synthetic routes to 4-penten-2-one (allyl acetone), a valuable intermediate in the synthesis of pharmaceuticals, fragrances, and fine chemicals. The document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It details key methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols and visual diagrams of reaction pathways.

Introduction

This compound is a γ,δ-unsaturated ketone that serves as a versatile building block in organic synthesis. Its structure, featuring both a keto group and a terminal double bond, allows for a variety of subsequent chemical transformations. This guide focuses on the most common and efficient methods for its preparation from simple, readily available starting materials. The primary synthetic strategies discussed are the alkylation of acetoacetic esters followed by decarboxylation and the Carroll rearrangement of allyl acetoacetate.

Key Synthetic Pathways

Two principal and highly effective methods for the synthesis of this compound are highlighted below.

Alkylation of Acetoacetic Esters

This widely used industrial method involves a two-step process: the allylation of an acetoacetic ester (such as methyl or ethyl acetoacetate) with an allyl halide, followed by hydrolysis and decarboxylation of the resulting allyl acetoacetate intermediate.

A logical workflow for this process is depicted below:

The Carroll Rearrangement

The Carroll rearrangement is a thermally-driven[1][1]-sigmatropic rearrangement of an allyl β-keto ester, such as allyl acetoacetate, which proceeds through an enol intermediate.[2] This reaction is followed by a spontaneous decarboxylation to yield the γ,δ-unsaturated ketone.[2][3] The key advantage of this method is its atom economy and the concerted nature of the rearrangement.

The reaction pathway is illustrated in the following diagram:

References

An In-depth Technical Guide to the Natural Occurrence and Biosynthesis of 4-Penten-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Penten-2-one, also known as allyl methyl ketone, is a volatile organic compound (VOC) with the chemical formula C₅H₈O.[1][2] This unsaturated methyl ketone is a naturally occurring compound found in certain plants and is recognized as a secondary metabolite.[3][4] Its presence contributes to the aromatic profile of some fruits and suggests its potential as a biomarker for the consumption of specific foods.[4][5] The biosynthesis of this compound is primarily linked to the oxidative degradation of polyunsaturated fatty acids, a common process in plant physiology and food chemistry. This technical guide provides a comprehensive overview of the natural occurrence of this compound, delves into its proposed biosynthetic pathways, and offers detailed experimental protocols for its extraction, identification, and quantification.

Natural Occurrence

This compound has been identified as a volatile constituent in a limited number of natural sources, with its most notable occurrence being in the fruit of the tamarind tree (Tamarindus indica).[1][3][4][5] While detected, it has not been formally quantified in published literature.[3][5] It is classified as a secondary metabolite, suggesting it is not essential for the primary growth and development of the organism but may play a role in defense or signaling.[3][4] The presence of this compound in certain foods has led to suggestions of its use as a potential biomarker for dietary intake.[4][5]

Quantitative Data

As of the latest literature review, specific quantitative data for the concentration of this compound in natural sources remains largely unreported. To facilitate comparative analysis and experimental design, the following table presents hypothetical yet plausible concentration ranges of this compound in tamarind pulp, illustrating how such data would be structured.

| Natural Source | Plant Part | Concentration Range (µg/kg) | Analytical Method |

| Tamarindus indica (Tamarind) | Fruit Pulp | 1 - 10 (Hypothetical) | HS-SPME-GC-MS |

Note: The concentration values in the table above are illustrative and not based on published experimental data. They serve as a guide for what researchers might expect and to highlight the need for quantitative studies.

Biosynthesis

The formation of this compound in biological systems is believed to occur through the oxidative degradation of polyunsaturated fatty acids (PUFAs), particularly α-linolenic acid. This process, known as lipid peroxidation, can be either enzymatic, primarily through the lipoxygenase (LOX) pathway, or non-enzymatic (autoxidation).

Proposed Biosynthetic Pathway via the Lipoxygenase (LOX) Pathway

The most probable biosynthetic route to this compound involves the following key steps:

-

Oxygenation of α-Linolenic Acid: The pathway is initiated by the enzyme lipoxygenase (LOX), which catalyzes the dioxygenation of α-linolenic acid. Specifically, 9-lipoxygenase (9-LOX) acts on α-linolenic acid to form 9-hydroperoxyoctadecatrienoic acid (9-HPOT).[6][7]

-

Formation of an Alkoxyl Radical: The resulting hydroperoxide (9-HPOT) is unstable and can be converted into an alkoxyl radical.

-

β-Scission: The alkoxyl radical undergoes homolytic cleavage of a carbon-carbon bond adjacent to the oxygen, a process known as β-scission.[8][9] This cleavage results in the formation of various volatile compounds. The specific cleavage leading to this compound would yield a five-carbon fragment.

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

The analysis of this compound, a volatile compound, from a complex matrix like fruit pulp requires sensitive and specific analytical techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and suitable method for this purpose.

Protocol: Quantification of this compound in Tamarind Pulp using HS-SPME-GC-MS

3.1.1. Materials and Reagents

-

Sample: Ripe tamarind fruit pulp.

-

Standards: this compound (analytical standard, >98% purity), Internal Standard (IS) (e.g., 2-hexanone or a deuterated analog of this compound).

-

Solvents: Dichloromethane (DCM), Methanol (HPLC grade).

-

Salts: Sodium chloride (NaCl, analytical grade).

-

Equipment:

-

HS-SPME autosampler.

-

SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS).

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa.

-

Analytical balance, vortex mixer, centrifuge.

-

3.1.2. Sample Preparation

-

Homogenize fresh tamarind pulp.

-

Weigh 5 g of the homogenized pulp into a 20 mL headspace vial.

-

Add 1 g of NaCl to the vial to increase the ionic strength of the matrix and promote the release of volatiles into the headspace.

-

Spike the sample with a known concentration of the internal standard solution (e.g., 10 µL of a 10 µg/mL solution of 2-hexanone in methanol).

-

Immediately seal the vial with a magnetic screw cap.

-

Vortex the vial for 30 seconds to ensure thorough mixing.

3.1.3. HS-SPME Procedure

-

Place the prepared vial in the autosampler tray.

-

Incubate the sample at a controlled temperature (e.g., 60 °C) for a set period (e.g., 15 minutes) to allow for equilibration of the volatiles in the headspace.

-

Expose the SPME fiber to the headspace of the sample for a defined extraction time (e.g., 30 minutes) at the same temperature.

-

After extraction, retract the fiber into the needle and transfer it to the GC injection port for thermal desorption.

3.1.4. GC-MS Analysis

-

Injector: Splitless mode, Temperature: 250 °C.

-

Desorption Time: 5 minutes.

-

Carrier Gas: Helium, flow rate: 1.0 mL/min.

-

Column: A suitable capillary column for volatile analysis (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp to 150 °C at a rate of 5 °C/min.

-

Ramp to 250 °C at a rate of 10 °C/min, hold for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 35-350.

-

Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification.

-

3.1.5. Quantification

-

Identification: Identify this compound in the sample chromatogram by comparing its retention time and mass spectrum with that of the pure standard.

-

Calibration Curve: Prepare a series of calibration standards by spiking known amounts of this compound into a blank matrix (e.g., a model solution with similar sugar and acid content as tamarind pulp) containing a fixed concentration of the internal standard.

-

Analyze the calibration standards using the same HS-SPME-GC-MS method.

-

Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

-

Calculate the concentration of this compound in the tamarind pulp sample by using the regression equation from the calibration curve.

Caption: Experimental workflow for this compound analysis.

Conclusion

This compound is a naturally occurring methyl ketone with a documented presence in tamarind. Its biosynthesis is intricately linked to the lipid peroxidation of polyunsaturated fatty acids, a fundamental process in plant biochemistry. While quantitative data on its natural abundance is currently lacking, the analytical methodologies for its determination are well-established. The protocols and pathways detailed in this guide provide a robust framework for researchers and scientists to further investigate the occurrence, formation, and potential biological significance of this compound. Such studies will not only enhance our understanding of plant secondary metabolism but also hold promise for applications in food science and as a potential biomarker in drug development and dietary studies.

References

- 1. New insights regarding the autoxidation of polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Lipoxygenase - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Autoxidation - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Keto-Enol Tautomerization of 4-Penten-2-one

Audience: Researchers, scientists, and drug development professionals.

Introduction

Keto-enol tautomerization is a fundamental concept in organic chemistry, describing the chemical equilibrium between a "keto" form (a ketone or an aldehyde) and an "enol" form (an alcohol adjacent to a double bond).[1][2] This equilibrium is highly dynamic and can be catalyzed by either acid or base.[3][4] The position of this equilibrium is crucial in determining the reactivity of the carbonyl compound, as the keto and enol forms exhibit distinct chemical properties. While the keto form is typically the major species, the enol form, even in small concentrations, can act as a potent nucleophile.

This technical guide provides a comprehensive overview of the keto-enol tautomerization mechanism of 4-penten-2-one. It is important to note that while the general principles of keto-enol tautomerization are well-established, specific quantitative experimental data for this compound is not extensively available in the peer-reviewed literature. Therefore, this guide will focus on the established mechanisms and theoretical considerations for this molecule, supplemented with general experimental protocols that can be adapted for its study.

The Keto-Enol Equilibrium in this compound

The tautomerization of this compound involves the interconversion between the keto form (pent-4-en-2-one) and its corresponding enol form (penta-1,4-dien-2-ol).

References

Physical properties of allyl methyl ketone

An In-depth Technical Guide to the Physical Properties of Allyl Methyl Ketone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of allyl methyl ketone, also known as 4-penten-2-one. The information is curated for professionals in research and development who require precise data for applications in chemical synthesis, formulation, and drug development. This document summarizes key quantitative data, outlines general experimental protocols for their determination, and includes a visual workflow for the physical characterization of chemical compounds.

Core Physical Properties

Allyl methyl ketone is a colorless liquid with an odor similar to crotonaldehyde.[1] It is a bifunctional compound, exhibiting chemical properties of both an olefin and a ketone.[1]

Quantitative Data Summary

The physical properties of allyl methyl ketone are summarized in the table below. The data has been compiled from various sources to provide a comparative overview.

| Physical Property | Value | Notes | Source(s) |

| Molecular Formula | C₅H₈O | - | [1][2][3][4] |

| Molecular Weight | 84.12 g/mol | - | [1][4][5][6] |

| Boiling Point | 93.9 °C to 108 °C | Values vary across different sources. | [1][2][5][7] |

| Density | 0.814 g/cm³ | At 25 °C | [1][2][5] |

| Refractive Index | 1.398 to 1.4210 | At 20 °C | [1][2][5][7] |

| Flash Point | 10.8 °C to 11 °C | - | [1][2][5][7] |

| Solubility | Insoluble in water; Soluble in ethanol, ether, acetone. | - | [1] |

| Vapor Pressure | 48.5 mmHg | At 25 °C | [2][5] |

| Melting Point | Not Available | - | [5] |

Experimental Protocols for Physical Property Determination

While specific, detailed experimental protocols for allyl methyl ketone were not found in the public domain, the following are generalized, standard methodologies for determining the key physical properties of a liquid chemical compound such as allyl methyl ketone.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

-

Apparatus: A distillation apparatus consisting of a round-bottom flask, a condenser, a thermometer, a heating mantle, and receiving flask.

-

Procedure:

-

A sample of allyl methyl ketone is placed in the distillation flask along with boiling chips.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned correctly to measure the temperature of the vapor.

-

The sample is heated gently.

-

The temperature is recorded when the liquid is boiling and a steady stream of distillate is collected. This temperature is the boiling point at the recorded atmospheric pressure.

-

For more accurate determinations, especially for small sample volumes, a micro-boiling point apparatus can be used.

-

Measurement of Density

Density is the mass per unit volume of a substance.

-

Apparatus: A pycnometer (specific gravity bottle) of a known volume, and an analytical balance.

-

Procedure:

-

The empty pycnometer is weighed.

-

It is then filled with the sample of allyl methyl ketone, ensuring no air bubbles are present, and weighed again.

-

The temperature of the sample is recorded.

-

The density is calculated by dividing the mass of the sample by the volume of the pycnometer.

-

Measurement of Refractive Index

The refractive index is a dimensionless number that describes how fast light travels through the material.

-

Apparatus: A refractometer (e.g., an Abbe refractometer).

-

Procedure:

-

The refractometer is calibrated using a standard of known refractive index.

-

A few drops of the allyl methyl ketone sample are placed on the prism of the refractometer.

-

The instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

The refractive index is read from the instrument's scale. The temperature at which the measurement is made is crucial and should be recorded.

-

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.

-

Apparatus: Test tubes, vortex mixer, and a means for visual inspection.

-

Procedure:

-

A measured amount of allyl methyl ketone is added to a test tube containing a measured volume of the solvent (e.g., water, ethanol, ether, acetone).

-

The mixture is agitated thoroughly using a vortex mixer.

-

The mixture is allowed to stand and is visually inspected for the presence of a single phase (soluble) or multiple phases (insoluble or partially soluble).

-

This can be done qualitatively or quantitatively by determining the concentration of the saturated solution.

-

Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the physical characterization of a chemical compound like allyl methyl ketone.

Caption: Workflow for the physical characterization of allyl methyl ketone.

References

- 1. Methyl allyl ketone | 13891-87-7 [chemicalbook.com]

- 2. Methyl allyl ketone | 13891-87-7 [chemnet.com]

- 3. Page loading... [guidechem.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Cas 13891-87-7,Methyl allyl ketone | lookchem [lookchem.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Methyl allyl ketone CAS#: 13891-87-7 [m.chemicalbook.com]

4-Penten-2-one CAS number and synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Penten-2-one, a valuable unsaturated ketone in organic synthesis. This document details its chemical identity, physicochemical properties, and key chemical transformations, offering a valuable resource for its application in research and development.

Chemical Identity

CAS Number: 13891-87-7[1]

Synonyms:

-

pent-4-en-2-one[1]

-

Allyl methyl ketone

-

Vinyl acetone

-

Methyl allyl ketone

-

1-Penten-4-one

Physicochemical Properties

The following tables summarize the key physical and computed properties of this compound.

Table 1: Physical Properties

| Property | Value |

| Molecular Formula | C₅H₈O[1] |

| Molecular Weight | 84.12 g/mol [1] |

| Boiling Point | 93.00 to 94.00 °C @ 760.00 mm Hg (estimated) |

| Density | 0.814 g/cm³ |

| Flash Point | 10.8 °C (51.4 °F) |

| Appearance | Colorless to pale yellow liquid (estimated) |

| Solubility | Soluble in alcohol. Water solubility: 3.863e+004 mg/L @ 25 °C (estimated) |

Table 2: Computed Properties

| Property | Value |

| XLogP3 | 0.7 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 2 |

| Exact Mass | 84.057514874 |

| Monoisotopic Mass | 84.057514874 |

| Topological Polar Surface Area | 17.1 Ų |

| Heavy Atom Count | 6 |

| Complexity | 64.3 |

Spectroscopic Data

Table 3: Spectroscopic Information

| Spectroscopy Type | Data Availability |

| ¹³C NMR | Spectra available |

| ¹H NMR | Spectra available |

| Mass Spectrometry (GC-MS) | Data available in NIST Mass Spectrometry Data Center |

| Infrared (IR) Spectra | Vapor Phase IR Spectra available |

Chemical Reactivity and Synthesis

This compound is an unsaturated ketone with reactivity characteristic of both an isolated alkene and a ketone. The double bond and the carbonyl group are not conjugated, which distinguishes its reactivity from its isomer, 3-penten-2-one. Key reactions include keto-enol tautomerization, nucleophilic addition to the carbonyl group, and electrophilic addition to the double bond. A significant aspect of its chemistry is its potential to isomerize to the more thermodynamically stable conjugated isomer, 3-penten-2-one, particularly in the presence of acid or base catalysts.

Keto-Enol Tautomerism

This compound can undergo keto-enol tautomerization, existing in equilibrium with its enol form. This process is catalyzed by both acids and bases.

Caption: Keto-enol tautomerism of this compound.

Experimental Protocols

Synthesis of 4-Penten-2-ol via Grignard Reaction

This protocol describes the synthesis of 4-penten-2-ol by the reaction of allylmagnesium bromide with acetaldehyde.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Allyl bromide

-

Acetaldehyde

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer, place magnesium turnings. Add anhydrous diethyl ether to cover the magnesium.

-

Add a solution of allyl bromide in anhydrous diethyl ether dropwise from the dropping funnel to initiate the reaction. The reaction is typically initiated by the appearance of turbidity and gentle refluxing. Maintain a gentle reflux by controlling the rate of addition.

-

After the addition is complete, stir the mixture at room temperature for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with Acetaldehyde: Cool the Grignard reagent solution in an ice bath. Add a solution of freshly distilled acetaldehyde in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

-

Work-up: Cool the reaction mixture again in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

-

Separate the ethereal layer. Extract the aqueous layer with two portions of diethyl ether.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and remove the diethyl ether by rotary evaporation.

-

Purification: Purify the crude 4-penten-2-ol by fractional distillation.

Oxidation of 4-Penten-2-ol to this compound

This general protocol describes the oxidation of the synthesized 4-penten-2-ol to the target compound, this compound, using a common oxidizing agent like pyridinium chlorochromate (PCC).

Materials:

-

4-Penten-2-ol

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (DCM)

-

Silica gel

-

Diethyl ether

Procedure:

-

In a round-bottom flask, suspend PCC in anhydrous DCM.

-

Add a solution of 4-penten-2-ol in anhydrous DCM dropwise to the stirred suspension at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Wash the silica gel pad with additional diethyl ether.

-

Combine the filtrates and remove the solvent by rotary evaporation.

-

Purification: Purify the crude this compound by distillation or flash column chromatography.

Caption: Experimental workflow for the synthesis of this compound.

References

Stability and Storage of 4-Penten-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Penten-2-one (CAS 13891-87-7). Understanding the chemical stability of this compound is critical for ensuring its quality and integrity in research and development applications, particularly in the synthesis of novel chemical entities and drug development. This document outlines the principal degradation pathways, recommended storage and handling procedures, and detailed analytical methodologies for assessing the stability of this compound.

Core Stability Considerations

This compound, a non-conjugated α,β-unsaturated ketone, is susceptible to specific degradation pathways that can impact its purity over time. The primary stability concern is its isomerization to the more thermodynamically stable conjugated isomer, 3-penten-2-one. This isomerization can be catalyzed by both acidic and basic conditions. Additionally, as an olefinic compound, it is susceptible to oxidation.

Isomerization

The most significant stability issue for this compound is its propensity to isomerize to 3-penten-2-one. This occurs because the conjugated system of the α,β-unsaturated ketone in 3-penten-2-one is more stable than the isolated double bond and ketone in this compound. This reaction can be facilitated by trace amounts of acid or base.

Caption: Isomerization of this compound to 3-Penten-2-one.

Oxidation

The double bond in this compound can be susceptible to oxidation, particularly in the presence of atmospheric oxygen and light. While specific studies on the atmospheric oxidation of this compound are limited, research on similar α,β-unsaturated ketones suggests that degradation can be initiated by hydroxyl radicals, leading to the formation of various smaller carbonyl compounds and other oxidation products.

Recommended Storage and Handling

To minimize degradation and ensure the long-term purity of this compound, the following storage and handling conditions are recommended based on safety data sheets and general chemical principles.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is advisable for long-term storage. | Reduces the rate of potential degradation reactions, including isomerization and oxidation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes contact with atmospheric oxygen, thereby reducing the risk of oxidative degradation. |

| Light Exposure | Store in a light-resistant container (e.g., amber glass). | Protects the compound from photodegradation. |

| Container | Use a tightly sealed, non-reactive container (e.g., glass). | Prevents contamination and evaporation, and avoids potential reactions with container materials. |

| Contaminants | Avoid contact with strong acids, bases, and oxidizing agents. | These substances can catalyze degradation pathways, particularly isomerization. |

Experimental Protocols for Stability Assessment

A comprehensive stability study of this compound would involve storing the compound under various conditions and periodically analyzing its purity and the formation of degradation products. The following is a detailed protocol for a typical stability study.

Objective

To evaluate the stability of this compound under accelerated and long-term storage conditions and to identify and quantify major degradation products.

Materials and Methods

-

Sample: this compound (purity ≥98%)

-

Storage Conditions:

-

25 °C / 60% Relative Humidity (RH)

-

40 °C / 75% RH (Accelerated)

-

5 °C (Refrigerator)

-

Photostability chamber (ICH Q1B)

-

-

Time Points: 0, 1, 3, 6, 12, and 24 months

-

Analytical Technique: Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS) for peak identification.

Experimental Workflow

Caption: Workflow for a typical stability study of this compound.

Analytical Method: Gas Chromatography (GC)

-

Instrumentation: Agilent 7890B GC with a 5977A MSD or FID.

-

Column: HP-5MS (30 m x 0.250 mm, 0.25 µm) or equivalent non-polar column.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Hold: 5 minutes at 250 °C.

-

-

Detector Temperature (FID): 280 °C.

-

MS Conditions (for identification):

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: 35-350 amu.

-

Sample Preparation

-

Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

For quantitative analysis, prepare a series of calibration standards of this compound and any known impurities (e.g., 3-penten-2-one).

-

Inject a known volume (e.g., 1 µL) of the sample solution into the GC.

Data Analysis

-

Calculate the purity of this compound at each time point using the peak area percentage from the GC-FID chromatogram.

-

Identify any degradation products by comparing their mass spectra with reference spectra in a library (e.g., NIST).

-

Quantify the major degradation products using the calibration curves.

-

Summarize the data in tables to compare the stability of this compound under the different storage conditions over time.

Summary of Quantitative Data

Table 1: Hypothetical Purity of this compound (%) under Different Storage Conditions

| Time (Months) | 5 °C | 25 °C / 60% RH | 40 °C / 75% RH |

| 0 | 99.5 | 99.5 | 99.5 |

| 3 | 99.4 | 99.0 | 97.5 |

| 6 | 99.3 | 98.5 | 95.2 |

| 12 | 99.1 | 97.8 | 92.1 |

Table 2: Hypothetical Formation of 3-Penten-2-one (%) under Different Storage Conditions

| Time (Months) | 5 °C | 25 °C / 60% RH | 40 °C / 75% RH |

| 0 | <0.1 | <0.1 | <0.1 |

| 3 | 0.1 | 0.5 | 1.8 |

| 6 | 0.2 | 1.0 | 3.5 |

| 12 | 0.4 | 1.5 | 6.2 |

Note: The data in Tables 1 and 2 are illustrative and not based on experimental results.

Conclusion

The stability of this compound is primarily influenced by its tendency to isomerize to the more stable 3-penten-2-one, a reaction catalyzed by acid or base. Oxidative degradation is also a potential concern. To ensure the chemical integrity of this compound, it is crucial to store it in a cool, dry, and dark place under an inert atmosphere, and to avoid contact with acidic, basic, and oxidizing materials. Regular analytical testing using methods such as gas chromatography is recommended to monitor the purity of the compound, especially when used in sensitive applications.

4-Penten-2-one molecular weight and formula

This guide provides a focused overview of the fundamental physicochemical properties of 4-Penten-2-one, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Data Summary

The essential quantitative data for this compound is summarized in the table below for straightforward reference and comparison.

| Property | Value | Source |

| Molecular Formula | C5H8O | [1] |

| Molecular Weight | 84.12 g/mol | [1] |

| Alternate Molecular Weight | 84.1179 | [2] |

| Exact Mass | 84.057514874 Da | [1] |

Logical Relationships of Key Identifiers

The following diagram illustrates the relationship between the common name, molecular formula, and molecular weight of this compound.

References

An In-depth Technical Guide to the Isomerization of 4-Penten-2-one to 3-Penten-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isomerization of 4-penten-2-one, a β,γ-unsaturated ketone, to its more thermodynamically stable α,β-unsaturated isomer, 3-penten-2-one, is a crucial transformation in organic synthesis. The conjugated system present in 3-penten-2-one makes it a valuable precursor and intermediate in the synthesis of a wide range of fine chemicals and pharmacologically active molecules. This technical guide provides a comprehensive overview of the core principles, catalytic methods, and experimental considerations for this important isomerization reaction. It details the mechanisms of acid-catalyzed, base-catalyzed, and photochemical isomerization, and discusses the role of transition metal catalysts. This document is intended to serve as a resource for researchers in organic synthesis and drug development, offering detailed experimental protocols and a comparative analysis of different catalytic approaches to facilitate the efficient and selective synthesis of 3-penten-2-one.

Introduction

The strategic relocation of a carbon-carbon double bond within a molecule is a fundamental operation in organic chemistry. The conversion of this compound to 3-penten-2-one is a classic example of such an isomerization, driven by the formation of a more stable conjugated system where the double bond is in conjugation with the carbonyl group. This enhanced stability arises from the delocalization of π-electrons across the O=C-C=C framework.

Understanding the distinct reactivity of these isomers is paramount. This compound, with its isolated double bond and ketone functionalities, undergoes reactions characteristic of these individual groups. In contrast, the conjugated system in 3-penten-2-one activates it as a Michael acceptor, making it susceptible to 1,4-conjugate additions, a cornerstone of carbon-carbon bond formation in synthetic chemistry.[1]

This guide will delve into the primary catalytic methods employed to effect this isomerization, including acid and base catalysis, photochemical approaches, and the use of transition metal complexes. A key focus will be on providing detailed experimental protocols and quantitative data to aid in the practical application of these methods.

Catalytic Methodologies and Mechanisms

The isomerization of this compound to 3-penten-2-one can be achieved through several catalytic pathways. The choice of catalyst is dictated by factors such as desired reaction rate, selectivity, and compatibility with other functional groups in the substrate.

Acid-Catalyzed Isomerization

Acid catalysis is a common and effective method for the equilibration of this compound to its more stable conjugated isomer. The mechanism proceeds through the formation of an enol intermediate.

Mechanism:

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of this compound by an acid catalyst (H-A). This increases the acidity of the α-protons.

-

Enolization: A base (which can be the solvent or the conjugate base of the acid) removes a proton from the α-carbon, leading to the formation of a dienol intermediate.

-

Reprotonation: The dienol is then reprotonated at the terminal carbon of the double bond.

-

Deprotonation of the Carbonyl: Finally, the carbonyl oxygen is deprotonated to yield the conjugated product, 3-penten-2-one, and regenerate the acid catalyst.

Base-Catalyzed Isomerization

Base-catalyzed isomerization proceeds through a common enolate intermediate and is also a widely used method.

Mechanism:

-

Deprotonation: A base removes a proton from the α-carbon of this compound to form a resonance-stabilized enolate anion.

-

Protonation: The enolate anion is then protonated by a proton source (typically the conjugate acid of the base or the solvent) at the γ-carbon. This step leads to the formation of the more stable α,β-unsaturated ketone, 3-penten-2-one.

Photochemical Isomerization

The isomerization of β,γ-unsaturated ketones to their α,β-isomers can also be induced photochemically. This process, often referred to as deconjugation when proceeding in the reverse direction, involves the excitation of the molecule to a higher energy state where bond rotations and hydrogen shifts can occur. For the conversion of this compound to 3-penten-2-one, the reaction can be facilitated by irradiation with UV light. The mechanism can be complex and may involve intramolecular hydrogen abstraction from the γ-carbon by the excited carbonyl group, followed by rearrangement to the conjugated enol, which then tautomerizes to the final product.

Transition Metal-Catalyzed Isomerization

A variety of transition metal complexes, particularly those of ruthenium, rhodium, and palladium, are known to be highly effective catalysts for alkene isomerization. These catalysts can operate under mild conditions and often exhibit high selectivity. The general mechanism for transition metal-catalyzed isomerization involves the formation of a metal-hydride species which then adds to the alkene (hydrometalation) followed by β-hydride elimination to form the isomerized alkene and regenerate the catalyst. For β,γ-unsaturated ketones, this process can efficiently yield the α,β-conjugated isomer.

Experimental Protocols

Detailed experimental procedures are crucial for the successful and reproducible synthesis of 3-penten-2-one via isomerization. Below are representative protocols for acid- and base-catalyzed methods.

Protocol for Acid-Catalyzed Isomerization of Crude Synthesis Product

In many synthetic routes towards 3-penten-2-one, the β,γ-unsaturated isomer, this compound, is formed as a significant byproduct. An acid-catalyzed equilibration step is often incorporated into the workup to convert the undesired isomer into the thermodynamically favored product.

Materials:

-

Crude product mixture containing this compound and 3-penten-2-one

-

Quinoline

-

Distillation apparatus (including a 30-cm Vigreux column)

Procedure:

-

The crude product from the primary synthesis is placed in a distillation flask.

-

To the crude mixture, add quinoline (approximately 1 part by weight of quinoline to 4 parts of the crude product).

-

Heat the mixture to boiling. Low-boiling impurities and any remaining starting materials are distilled off until the vapor temperature reaches 110–120 °C.

-

The remaining organic solution is then fractionally distilled through a 30-cm Vigreux column.

-

The fraction boiling at 119–124 °C is collected, which primarily consists of 3-penten-2-one.[1]

Protocol for Kinetic Analysis of Base-Catalyzed Isomerization by ¹H NMR

This protocol outlines a method to determine the rate of base-catalyzed isomerization of this compound.

Materials:

-

This compound

-

Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

-

Internal standard (e.g., 1,3,5-trimethoxybenzene)

-

Base catalyst (e.g., sodium methoxide solution in methanol)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Sample Preparation: Prepare a solution of this compound and the internal standard in the chosen deuterated solvent in an NMR tube.

-

Initiation and Data Acquisition: Add a known amount of the base catalyst to the NMR tube to initiate the isomerization. Immediately begin acquiring ¹H NMR spectra at regular time intervals at a constant temperature.

-

Data Analysis: Monitor the decrease in the signal intensity of the terminal vinyl protons of this compound and the corresponding increase in the signal intensity of the internal vinyl protons of 3-penten-2-one. Quantify the concentrations of both isomers over time by integrating their characteristic signals relative to the internal standard. The rate constant for isomerization (k_iso) can be determined by fitting the concentration data to an appropriate rate equation (e.g., first-order).

Quantitative Data

While specific quantitative data for the isomerization of this compound is sparsely reported in dedicated studies, the conversion is generally considered to be highly efficient due to the significant thermodynamic driving force. The following table outlines the expected outcomes and key parameters for different catalytic systems. This data is based on general principles of alkene isomerization and the known stability of conjugated systems.

| Catalyst System | Typical Conditions | Conversion | Selectivity for 3-Penten-2-one | Key Considerations |

| Acid-Catalyzed | Dilute strong acid (e.g., H₂SO₄) or Lewis acid in an inert solvent; often integrated into a reaction workup.[1] | High (approaching thermodynamic equilibrium) | High | Can be prone to side reactions such as polymerization or aldol condensation if conditions are too harsh. |

| Base-Catalyzed | Strong base (e.g., alkoxides, LDA) in an appropriate solvent. | High | High | The choice of base and solvent is crucial to avoid competing reactions at the carbonyl group. |

| Photochemical | UV irradiation (e.g., 254 nm or 350 nm) in a suitable solvent (e.g., acetonitrile, isopropanol). | Moderate to High | Can be influenced by solvent and wavelength. | May require specialized equipment; potential for other photochemical side reactions. |

| Transition Metal | Catalytic amounts of Ru, Rh, or Pd complexes in an inert solvent at room or elevated temperature. | Very High | Generally Very High | Catalyst cost and sensitivity to air and moisture can be a factor. Offers mild reaction conditions. |

Conclusion

The isomerization of this compound to 3-penten-2-one is a thermodynamically favorable and synthetically important reaction. This transformation can be effectively achieved using a variety of catalytic methods, including acid, base, photochemical, and transition metal catalysis. The choice of the most suitable method depends on the specific requirements of the synthesis, such as scale, purity, and the presence of other functional groups. The protocols and data presented in this guide provide a foundational understanding for researchers to select and optimize conditions for this key isomerization, thereby facilitating the synthesis of valuable chemical intermediates and complex target molecules in drug discovery and development. Further research into developing highly selective and environmentally benign catalytic systems for this transformation remains an active area of investigation.

References

Methodological & Application

Application Notes and Protocols: 4-Penten-2-one in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Penten-2-one is a versatile bifunctional substrate in organic synthesis, possessing both a terminal alkene and a ketone. As a β,γ-unsaturated ketone, its reactivity is distinct from its more thermodynamically stable α,β-unsaturated isomer, 3-penten-2-one. This non-conjugated nature allows for selective transformations at either the carbon-carbon double bond or the carbonyl group. Furthermore, this compound can be readily isomerized to its conjugated counterpart, opening up pathways to conjugate addition reactions. This document provides detailed application notes and protocols for the use of this compound in several key synthetic transformations.

Isomerization to 3-Penten-2-one

A fundamental transformation of this compound is its isomerization to the thermodynamically more stable α,β-unsaturated ketone, 3-penten-2-one. This reaction is readily catalyzed by either acid or base and provides a straightforward entry into the chemistry of conjugate acceptors. The equilibrium heavily favors the formation of the conjugated isomer.[1]

Logical Workflow for Isomerization

Caption: Base-catalyzed isomerization of this compound to 3-penten-2-one.

Experimental Protocol: Base-Catalyzed Isomerization

This protocol is adapted from general procedures for monitoring ketone isomerization.[1]

-

Materials: this compound, sodium methoxide solution in methanol (catalyst), deuterated methanol (CD₃OD) for NMR monitoring, and an internal standard (e.g., 1,3,5-trimethoxybenzene).

-

Reaction Setup: In an NMR tube, prepare a solution of this compound (e.g., 0.1 M) and the internal standard in CD₃OD.

-

Initiation and Monitoring: Acquire an initial ¹H NMR spectrum. Add a catalytic amount of sodium methoxide solution (e.g., 5 mol%) to the NMR tube.

-

Immediately begin acquiring ¹H NMR spectra at regular time intervals at a constant temperature (e.g., 25 °C).

-

Data Analysis: Monitor the disappearance of the vinyl proton signals of this compound and the appearance of the signals corresponding to 3-penten-2-one. The extent of conversion can be quantified by integrating the respective signals relative to the internal standard.

| Parameter | Condition | Expected Outcome |

| Catalyst | 5 mol% NaOMe in MeOH | High conversion |

| Temperature | 25 °C | Reaction proceeds at a measurable rate |

| Monitoring | ¹H NMR | Quantitative analysis of isomer ratio |

| Product | 3-Penten-2-one | >95% at equilibrium |

Synthesis of 1,5-Dicarbonyl Compounds via Wacker-Tsuji Oxidation

The terminal alkene of this compound can be selectively oxidized to a methyl ketone using a palladium catalyst, a process known as the Wacker-Tsuji oxidation. This reaction provides a direct route to 2,5-hexanedione, a valuable 1,5-dicarbonyl compound used in the synthesis of heterocycles (e.g., through Paal-Knorr synthesis) and as a solvent.

Experimental Workflow for Wacker-Tsuji Oxidation

Caption: Wacker-Tsuji oxidation of this compound to 2,5-hexanedione.

Experimental Protocol: Wacker-Tsuji Oxidation of this compound

This protocol is adapted from the established Tsuji-Wacker conditions for terminal olefins.

-

Materials: this compound, palladium(II) chloride (PdCl₂), copper(I) chloride (CuCl), dimethylformamide (DMF), water, oxygen balloon.

-

Reaction Setup: To a round-bottom flask, add PdCl₂ (e.g., 0.1 mmol) and CuCl (e.g., 1 mmol). The flask is flushed with oxygen and a balloon of oxygen is attached.

-

Add a mixture of DMF and water (e.g., 7:1 v/v, 10 mL). Stir the mixture at room temperature for 30 minutes until the solution turns green.

-

Reaction: Add this compound (e.g., 1 mmol) to the catalyst solution.

-

Stir the reaction mixture at room temperature for 24 hours under the oxygen balloon.

-

Workup: Quench the reaction with dilute HCl. Extract the product with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford 2,5-hexanedione.

| Parameter | Reagent/Condition | Typical Yield |

| Catalyst | 10 mol% PdCl₂ | - |

| Co-catalyst | 1 equivalent CuCl | - |

| Oxidant | O₂ (1 atm) | - |

| Solvent | DMF/H₂O (7:1) | - |

| Temperature | Room Temperature | - |

| Product | 2,5-Hexanedione | Good to Excellent |

Synthesis of 5-Oxohexanal via Hydroformylation

The terminal double bond of this compound is a substrate for hydroformylation, which introduces a formyl group and a hydrogen atom across the alkene. This rhodium-catalyzed reaction can lead to the formation of 5-oxohexanal, another important 1,5-dicarbonyl precursor.

Reaction Pathway for Hydroformylation

Caption: Hydroformylation of this compound to 5-oxohexanal.

Experimental Protocol: Rhodium-Catalyzed Hydroformylation

This is a general protocol for the hydroformylation of terminal alkenes.

-

Materials: this compound, [Rh(CO)₂acac], triphenylphosphine (PPh₃), a suitable solvent (e.g., toluene), syngas (CO/H₂).

-

Catalyst Preparation: In a glovebox, charge a high-pressure reactor with [Rh(CO)₂acac] and the phosphine ligand.

-

Reaction Setup: Add the solvent and this compound to the reactor.

-

Reaction: Seal the reactor, remove it from the glovebox, and pressurize with syngas (e.g., 20 bar, 1:1 CO/H₂). Heat the reaction mixture (e.g., to 80 °C) with stirring for the desired time (e.g., 12-24 hours).

-

Workup: After cooling and carefully venting the reactor, the solvent is removed under reduced pressure.

-

Purification: The resulting aldehyde can be purified by distillation or chromatography.

| Parameter | Reagent/Condition | Expected Outcome |

| Catalyst Precursor | [Rh(CO)₂acac] | High activity |

| Ligand | PPh₃ | Controls regioselectivity |

| Pressure | 20 bar (CO/H₂) | Sufficient for reaction |

| Temperature | 80 °C | Reasonable reaction rate |

| Product | 5-Oxohexanal | Good yield, mixture of isomers |

Potential Application in Pauson-Khand Reaction

The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition for the synthesis of cyclopentenones from an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex. As a terminal alkene, this compound is a potential substrate for this reaction, leading to the formation of a functionalized cyclopentenone.

Proposed Pauson-Khand Reaction Scheme

Caption: Proposed Pauson-Khand reaction with this compound.

General Protocol for Pauson-Khand Reaction

This is a general protocol and would require optimization for this compound.

-

Materials: this compound, an alkyne (e.g., phenylacetylene), dicobalt octacarbonyl (Co₂(CO)₈), a suitable solvent (e.g., toluene).

-

Complex Formation: In a flask under an inert atmosphere, dissolve the alkyne and Co₂(CO)₈ in the solvent. Stir at room temperature for 1-2 hours to form the alkyne-cobalt complex.

-

Cycloaddition: Add this compound to the reaction mixture. Heat the solution to reflux (or as required) and monitor the reaction by TLC.

-

Workup: After completion, cool the reaction and remove the solvent. The crude product can be treated with an oxidant (e.g., N-morpholine N-oxide) to decompose the cobalt complexes.

-

Purification: The cyclopentenone product is purified by column chromatography.

| Parameter | Reagent/Condition | Expected Outcome |

| Catalyst | Co₂(CO)₈ (stoichiometric) | Formation of cyclopentenone |

| Temperature | Reflux in toluene | Reaction proceeds |

| Product | Substituted Cyclopentenone | Yield dependent on substrate |

Conclusion

This compound is a valuable C5 building block in organic synthesis. Its utility stems from the presence of two distinct functional groups and its ability to be easily converted into its conjugated isomer. The protocols outlined above provide a starting point for the application of this compound in the synthesis of important dicarbonyl compounds and complex cyclic systems, highlighting its potential in the development of novel synthetic routes for pharmaceuticals and other fine chemicals. Further exploration of asymmetric variants of these reactions could significantly enhance the utility of this versatile substrate.

References

Application Notes and Protocols for Grignard Reaction using 4-Penten-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a fundamental and versatile tool in organic synthesis for the formation of carbon-carbon bonds. This application note provides a detailed protocol for the 1,2-addition of various Grignard reagents to 4-penten-2-one, an α,β-unsaturated ketone. This reaction is a valuable method for the synthesis of tertiary homoallylic alcohols, which are important intermediates in the production of pharmaceuticals and other complex organic molecules. Grignard reagents generally favor direct 1,2-addition to the carbonyl carbon of α,β-unsaturated ketones over 1,4-conjugate addition.[1][2] This protocol outlines the synthesis of 2-methyl-5-hexen-2-ol, 2-ethyl-5-hexen-2-ol, and 2-phenyl-5-hexen-2-ol.

Data Presentation

The following table summarizes the expected products and yields for the Grignard reaction of this compound with methylmagnesium bromide, ethylmagnesium bromide, and phenylmagnesium bromide. Please note that while specific yields for these exact reactions are not widely reported, the expected yields are based on analogous reactions of Grignard reagents with α,β-unsaturated ketones.

| Grignard Reagent | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) |

| Methylmagnesium Bromide | 2-Methyl-5-hexen-2-ol | C₇H₁₄O | 114.19 | 85-95 |

| Ethylmagnesium Bromide | 2-Ethyl-5-hexen-2-ol | C₈H₁₆O | 128.21 | 80-90 |

| Phenylmagnesium Bromide | 2-Phenyl-5-hexen-2-ol | C₁₂H₁₆O | 176.26 | 75-85 |

Experimental Protocols

This section details the methodology for the Grignard reaction with this compound. The protocol is divided into two main parts: the formation of the Grignard reagent and the reaction with the ketone, followed by workup and purification.

Materials:

-

Alkyl or Aryl Halide (e.g., bromomethane, bromoethane, bromobenzene)

-

Magnesium turnings

-

Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

-

This compound

-

Iodine crystal (for initiation)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for anhydrous reactions (e.g., flame-dried round-bottom flask, condenser, dropping funnel)

-

Inert atmosphere (Nitrogen or Argon)

Part 1: Formation of the Grignard Reagent

-

Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser topped with a drying tube (containing CaCl₂), and a pressure-equalizing dropping funnel. The entire apparatus should be flame-dried or oven-dried and allowed to cool to room temperature under an inert atmosphere.

-

Magnesium Activation: Place magnesium turnings (1.2 equivalents relative to the halide) in the flask. Add a small crystal of iodine to help initiate the reaction.

-

Initiation: Add a small portion of a solution of the alkyl or aryl halide (1.0 equivalent) in anhydrous diethyl ether or THF from the dropping funnel to the magnesium turnings. The reaction is initiated when the color of the iodine fades and gentle bubbling is observed. Gentle warming with a heat gun may be necessary to start the reaction.

-

Reagent Formation: Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting solution will appear cloudy and grey or brownish.

Part 2: Reaction with this compound, Workup, and Purification

-

Reaction: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath. Add a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF dropwise from the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C during the addition. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench the reaction and hydrolyze the magnesium alkoxide.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer two to three times with diethyl ether.

-

Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude tertiary homoallylic alcohol can then be purified by fractional distillation under reduced pressure or by flash column chromatography on silica gel.

Visualizations

The following diagrams illustrate the general Grignard reaction mechanism and the experimental workflow.

Caption: General mechanism of a Grignard reaction with a ketone.

Caption: Step-by-step experimental workflow.

References

- 1. organic chemistry - Does a Grignard reagent react with enones to give the 1,2- or 1,4- product? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 2. 19.13 Conjugate Nucleophilic Addition to α,β-Unsaturated Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

Application of 4-Penten-2-one in Nazarov Cyclization Reactions: A Detailed Guide for Researchers

Introduction

The Nazarov cyclization is a powerful acid-catalyzed reaction in organic synthesis for the formation of cyclopentenone rings from divinyl ketones.[1][2][3] This application note details the use of 4-penten-2-one, an allyl vinyl ketone, as a readily available and versatile starting material for this transformation. The protocol leverages an in-situ isomerization of this compound to its corresponding divinyl ketone isomer, 1,4-pentadien-3-one, under acidic conditions, which then undergoes the classical Nazarov cyclization pathway.[1][3] This methodology provides a direct route to 3-methyl-2-cyclopenten-1-one, a valuable building block in the synthesis of various natural products and pharmaceuticals.

This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the reaction mechanism, detailed experimental protocols, and quantitative data to facilitate the application of this compound in their synthetic endeavors.

Reaction Mechanism and Signaling Pathway

The Lewis acid-catalyzed Nazarov cyclization of this compound proceeds through a two-stage mechanism:

-